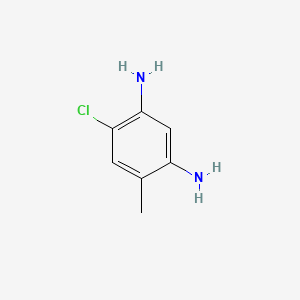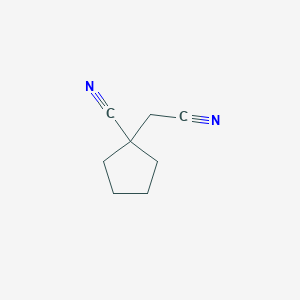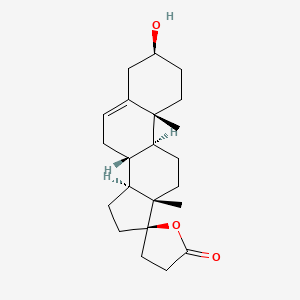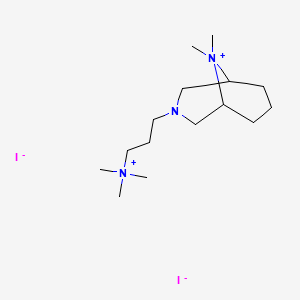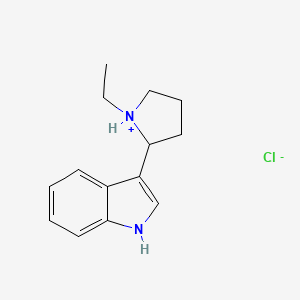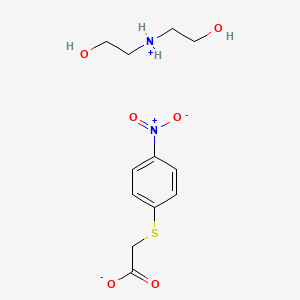
bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate: is a chemical compound with the molecular formula C₁₂H₁₈N₂O₆S and a molecular weight of 318.346 g/mol . This compound is characterized by its unique structure, which includes both azanium and sulfanylacetate groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate typically involves the reaction of 2-hydroxyethylamine with 2-(4-nitrophenyl)sulfanylacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate involves its interaction with specific molecular targets and pathways. The compound’s azanium group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-hydroxyethyl)amine: Similar in structure but lacks the nitrophenyl and sulfanylacetate groups.
2-(4-Nitrophenyl)sulfanylacetic acid: Contains the nitrophenyl and sulfanylacetate groups but lacks the azanium group.
Uniqueness
Bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate is unique due to the presence of both azanium and sulfanylacetate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
105892-19-1 |
|---|---|
Molekularformel |
C12H18N2O6S |
Molekulargewicht |
318.35 g/mol |
IUPAC-Name |
bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C8H7NO4S.C4H11NO2/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13;6-3-1-5-2-4-7/h1-4H,5H2,(H,10,11);5-7H,1-4H2 |
InChI-Schlüssel |
MKWWIMHCZQEYPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)[O-].C(CO)[NH2+]CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


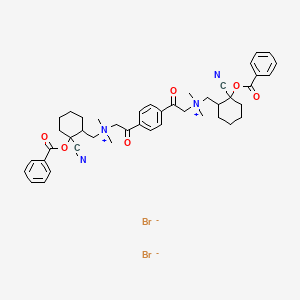
![Butanamide, N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)-](/img/structure/B13736555.png)
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B13736563.png)
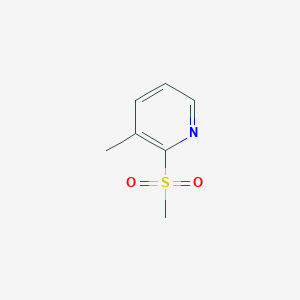
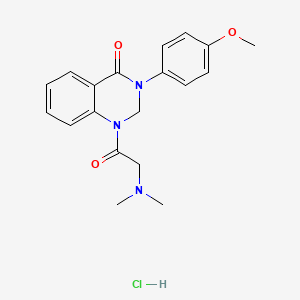

![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)

![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)
